Superior δ-Opioid Potency: Gluten Exorphin B5 vs. A5 and B4 in MVD Assays
In the mouse vas deferens (MVD) assay, which is a classical functional bioassay for δ-opioid receptor activity, Gluten Exorphin B5 demonstrates an IC50 of 0.017 µM. This represents a >3,500-fold increase in potency compared to Gluten Exorphin A5 (IC50 = 60 µM) and a 200-fold increase compared to the closely related analog Gluten Exorphin B4 (IC50 = 3.4 µM) [1].
| Evidence Dimension | δ-Opioid Receptor Functional Activity |
|---|---|
| Target Compound Data | IC50 = 0.017 µM |
| Comparator Or Baseline | Gluten Exorphin A5 (IC50 = 60 µM); Gluten Exorphin B4 (IC50 = 3.4 µM) |
| Quantified Difference | 3,529-fold more potent than A5; 200-fold more potent than B4 |
| Conditions | Mouse vas deferens (MVD) functional bioassay |
Why This Matters
This quantifies B5 as the only gluten exorphin with low nanomolar δ-opioid activity, essential for studies requiring potent δ-engagement with minimal peptide mass.
- [1] Liu, Z., & Udenigwe, C. C. (2020). Role of food-derived opioid peptides in the central nervous system: gluten exorphins and beyond. International Journal of Molecular Sciences, 21(22), 8825. View Source
